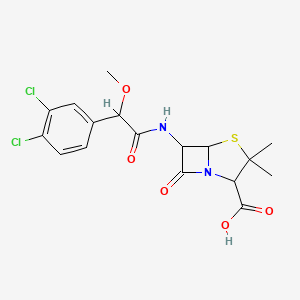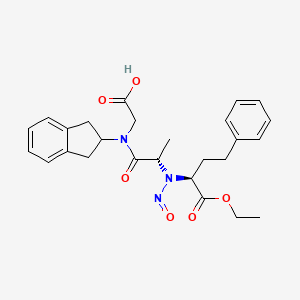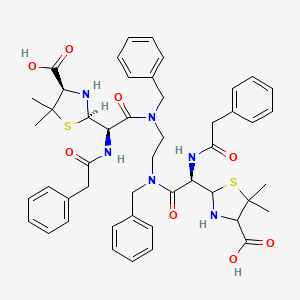
Benzylpenicilloic Acid Benzathide N-Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylpenicilloic Acid Benzathide N- Dimer is a complex organic compound with the molecular formula C48H56N6O8S2 and a molecular weight of 909.12
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzylpenicilloic Acid Benzathide N- Dimer involves multiple steps, starting from benzylpenicillin. The process typically includes the following steps:
Formation of Benzylpenicilloic Acid: Benzylpenicillin is hydrolyzed to form benzylpenicilloic acid.
Reaction with Benzathine: Benzylpenicilloic acid is then reacted with benzathine (N,N’-dibenzylethylenediamine) under controlled conditions to form the desired dimer.
Industrial Production Methods
Industrial production of Benzylpenicilloic Acid Benzathide N- Dimer follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Production of benzylpenicillin through fermentation using Penicillium notatum or related organisms.
Chemical Modification: Hydrolysis of benzylpenicillin to benzylpenicilloic acid, followed by reaction with benzathine.
化学反応の分析
Types of Reactions
Benzylpenicilloic Acid Benzathide N- Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzylpenicilloic acid derivatives .
科学的研究の応用
Benzylpenicilloic Acid Benzathide N- Dimer has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: Utilized in the production of various chemical intermediates and as a reference material in analytical chemistry.
作用機序
The mechanism of action of Benzylpenicilloic Acid Benzathide N- Dimer involves its interaction with specific molecular targets. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final stage of bacterial cell wall synthesis. This leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
類似化合物との比較
Similar Compounds
Benzylpenicillin: A natural penicillin antibiotic used to treat various bacterial infections.
Benzathine Benzylpenicillin: A long-acting form of benzylpenicillin used for intramuscular injections.
Uniqueness
Benzylpenicilloic Acid Benzathide N- Dimer is unique due to its dimeric structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and undergo specific chemical reactions makes it valuable for various scientific applications.
特性
分子式 |
C48H56N6O8S2 |
|---|---|
分子量 |
909.1 g/mol |
IUPAC名 |
2-[(1R)-2-[benzyl-[2-[benzyl-[(2R)-2-[(2R,4R)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[(2-phenylacetyl)amino]acetyl]amino]ethyl]amino]-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C48H56N6O8S2/c1-47(2)39(45(59)60)51-41(63-47)37(49-35(55)27-31-17-9-5-10-18-31)43(57)53(29-33-21-13-7-14-22-33)25-26-54(30-34-23-15-8-16-24-34)44(58)38(42-52-40(46(61)62)48(3,4)64-42)50-36(56)28-32-19-11-6-12-20-32/h5-24,37-42,51-52H,25-30H2,1-4H3,(H,49,55)(H,50,56)(H,59,60)(H,61,62)/t37-,38-,39+,40?,41+,42?/m0/s1 |
InChIキー |
RIVBNBQSUWDAKN-GHYQIWLKSA-N |
異性体SMILES |
CC1([C@H](N[C@H](S1)[C@@H](C(=O)N(CCN(CC2=CC=CC=C2)C(=O)[C@H](C3NC(C(S3)(C)C)C(=O)O)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)C(=O)O)C |
正規SMILES |
CC1(C(NC(S1)C(C(=O)N(CCN(CC2=CC=CC=C2)C(=O)C(C3NC(C(S3)(C)C)C(=O)O)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


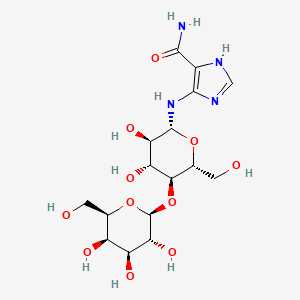
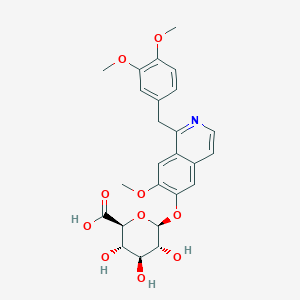

![Tert-butyl 1-[3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B13850039.png)
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate](/img/structure/B13850045.png)
![(2s)-2-[[4-[[2,4-Bis(Azanyl)-6-Oxidanylidene-1h-Pyrimidin-5-Yl]carbamoylamino]phenyl]carbonylamino]pentanedioic Acid](/img/structure/B13850052.png)
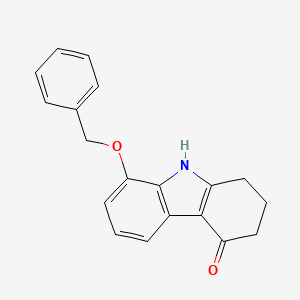
![tert-Butyl 6'-Bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13850069.png)


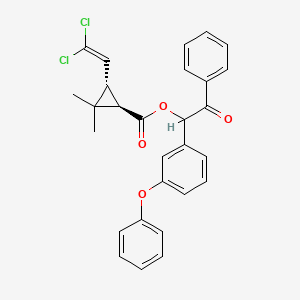
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
